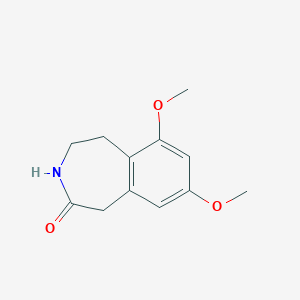
6,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization has been used to synthesize related compounds . The reaction typically requires the use of reagents such as aldehydes, amines, and boronic acids under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
6,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ivabradine: A benzazepine derivative used to treat angina and heart failure.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline:
3-(3-Chloropropyl)-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one: A related compound with similar structural features.
Uniqueness
6,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is unique due to its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61429-54-7 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
7,9-dimethoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one |
InChI |
InChI=1S/C12H15NO3/c1-15-9-5-8-6-12(14)13-4-3-10(8)11(7-9)16-2/h5,7H,3-4,6H2,1-2H3,(H,13,14) |
InChI Key |
UWUVABILTAWLCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCNC(=O)C2)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















